2-脱氧-2-氟-D-甘露糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

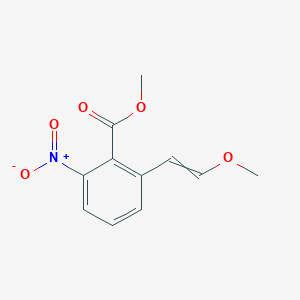

Synthesis Analysis The synthesis of 2-deoxy-2-fluoro-D-mannose involves several key steps, including the direct fluorination of precursor sugars and the epimerization under specific conditions. Ido et al. (1978) described a convenient method for synthesizing 18F-labeled 2-deoxy-2-fluoro-D-mannose by direct fluorination of 3,4,6-tri-O-acetyl-D-glucal with 18F-F2 (Ido et al., 1978). Furthermore, Varelis and Barnes (1996) highlighted the preparation of 2-deoxy-2-[18F]fluoro-D-mannose through epimerization of 2-deoxy-2-[18F]fluoroglucose under base-catalyzed conditions, validating a HPLC protocol for assessing isomeric purity (Varelis & Barnes, 1996).

Molecular Structure Analysis The molecular structure of 2-deoxy-2-fluoro-D-mannose has been characterized by various analytical techniques. Oberdorfer et al. (1986) developed a procedure allowing the separation and characterization of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose, employing high-resolution 1H- and 19F-NMR spectroscopy to completely characterize both the alpha- and beta-anomers of these sugars (Oberdorfer et al., 1986).

Chemical Reactions and Properties The chemical reactivity and properties of 2-deoxy-2-fluoro-D-mannose have been explored through its interactions in biological systems and its effects on glycosylation processes. Schmidt et al. (1978) studied the metabolism of 2-deoxy-2-fluoro-D-mannose in yeast and chick-embryo cells, revealing its incorporation into glycoproteins despite its structural modifications inhibiting typical metabolic pathways (Schmidt et al., 1978).

科学研究应用

动脉粥样硬化中的成像应用

2-脱氧-2-氟-D-甘露糖([18F]FDM)已应用于正电子发射断层扫描(PET)成像,特别是用于靶向动脉粥样硬化中的斑块炎症。田原等人(2014年)的研究中,[18F]FDM在兔模型的动脉粥样硬化病变中表现出与2-脱氧-2-[18F]氟-D-葡萄糖([18F]FDG)相当的摄取量。这种摄取量与斑块巨噬细胞数量成正比,表明由于其甘露糖结构,[18F]FDM可能有效地通过激活的巨噬细胞成像来识别高危斑块。这项研究强调了[18F]FDM在增强心血管疾病分子成像技术方面的潜力,为识别处于急性血管事件高风险的患者提供了一种新的途径(Nature Medicine, 2014)。

合成和抗代谢物研究

2-脱氧-2-氟-D-甘露糖已参与合成抗代谢物,为潜在治疗药物的开发提供了见解。Fokt等人(2009年)开发了实用的合成方法,用于2-脱氧-2-氟-D-甘露糖以及其他卤代衍生物的合成,这些化合物由于其作为代谢抑制剂的潜力而引起兴趣,这可能在疾病中靶向特定代谢途径的临床应用中发挥作用(Carbohydrate Research, 2009)。

研究糖苷酶抑制剂

该化合物还被研究作为糖苷酶抑制剂,对各种医学和科学应用具有意义。黄等人(2001年)探索了2-脱氧-2-氟-D-甘露糖衍生物的合成和潜力,作为成像探针和糖苷酶的机制性抑制剂。这项研究为2-脱氧-2-氟-D-甘露糖及其衍生物的生化相互作用提供了宝贵的见解,可能在与糖苷酶活性相关的疾病的成像和治疗干预中发挥作用(Journal of Labelled Compounds and Radiopharmaceuticals, 2001)。

安全和危害

2-Deoxy-2-fluoro-D-mannose may be harmful by skin absorption. It may cause skin irritation. It may be harmful if swallowed or inhaled, and may cause respiratory tract irritation9.

未来方向

2-Deoxy-2-fluoro-D-mannose has been proposed for identification of patients at higher risk for acute vascular events1011. It has been used for imaging of plaque inflammation1012. The current evidence is insufficient for clinicians in low- and middle-income countries or remote areas in high-income countries without access to catheterisation laboratories to refrain from referring patients for viability imaging13.

属性

CAS 编号 |

38440-79-8 |

|---|---|

产品名称 |

2-Deoxy-2-fluoro-D-mannose |

分子式 |

C₆H₁₁FO₅ |

分子量 |

182.15 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)